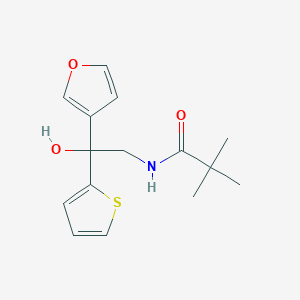

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide

描述

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide is a hybrid heterocyclic compound featuring a central ethyl backbone substituted with hydroxyl, furan-3-yl, and thiophen-2-yl groups, capped by a pivalamide moiety. Its molecular formula is C₁₈H₂₃NO₃S (based on structural analogs in ), with a molecular weight of 357.4 g/mol . The compound combines aromatic heterocycles (furan and thiophene) with a sterically bulky pivalamide group, which may influence its physicochemical properties, such as solubility and metabolic stability.

属性

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-14(2,3)13(17)16-10-15(18,11-6-7-19-9-11)12-5-4-8-20-12/h4-9,18H,10H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGXDQSPKSRCCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=COC=C1)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethanol. This intermediate can be synthesized through a Grignard reaction where a furan-3-yl magnesium bromide reacts with a thiophen-2-yl aldehyde under anhydrous conditions. The resulting alcohol is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to form the final pivalamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions, such as temperature and pH, and the implementation of continuous flow techniques to enhance efficiency and scalability.

化学反应分析

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can be reduced to remove the hydroxyl group, potentially using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The furan and thiophene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or Jones reagent.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a deoxygenated derivative.

Substitution: Formation of nitro or halogenated derivatives on the furan or thiophene rings.

科学研究应用

Chemistry

In chemistry, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its heterocyclic rings are often found in bioactive molecules, suggesting possible applications in designing new pharmaceuticals.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic properties. The presence of both furan and thiophene rings might contribute to interactions with biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as organic semiconductors or polymers, due to its stable and versatile structure.

作用机制

The mechanism by which N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to specific molecular targets, influencing various biochemical pathways.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide are compared below with three analogous compounds (Table 1), followed by a detailed analysis of key differences.

Table 1: Structural and Functional Comparison

Structural Features

- Heterocyclic Diversity : The target compound incorporates furan-3-yl and thiophen-2-yl groups, whereas analogs like N-(2-nitrophenyl)thiophene-2-carboxamide (I) feature a single thiophene ring. The dihedral angles between aromatic rings in (I) (8.5–15.4°) suggest moderate planarity, which may differ in the target compound due to steric hindrance from the hydroxyl and pivalamide groups .

- Pivalamide vs. However, this bulkiness may also limit solubility, as seen in compound 13’s stability as a crystalline solid .

生物活性

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, drawing upon various research findings and case studies.

Structural Characteristics

This compound features a unique combination of a furan ring, a thiophene ring, and a pivalamide functional group. The presence of these heterocycles is significant as they contribute to the compound's reactivity and interaction with biological systems. The molecular formula is , and its molecular weight is approximately 303.37 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇NO₃S |

| Molecular Weight | 303.37 g/mol |

| CAS Number | Not available |

Synthesis

The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide typically involves multi-step organic reactions. Key steps include:

- Preparation of Intermediates : Starting materials such as furan derivatives and thiophene derivatives are prepared.

- Condensation Reactions : These intermediates undergo condensation reactions to form the core structure.

- Functionalization : The pivalamide group is introduced through acylation processes.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

Antimicrobial Properties

Research into similar compounds containing furan and thiophene rings has indicated potential antimicrobial activity . For instance, studies have shown that derivatives exhibit significant antibacterial and antifungal properties. The mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Compounds with similar structural motifs have also been studied for their anti-inflammatory properties . The presence of hydroxyl groups in the structure may contribute to the inhibition of pro-inflammatory cytokines, thereby alleviating inflammation in various models.

Case Studies

- Antibacterial Activity : A study on related thiophene-furan compounds demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, suggesting that N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide may share similar properties .

- Antifungal Activity : Another investigation highlighted the antifungal effects of furan-thiophene derivatives against Candida species, indicating that modifications to the furan or thiophene rings could enhance efficacy .

- Anti-inflammatory Mechanisms : Research on compounds with similar functional groups revealed that they could modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

常见问题

Q. Optimization strategies :

- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) for improved solubility.

- Temperature control : Maintain 0–5°C during amidation to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of furan/thiophene substituents.

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray crystallography : Use SHELXL (via SHELX suite) for refinement. Key metrics:

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

Answer:

- Functional selection : B3LYP (Becke’s exchange + Lee-Yang-Parr correlation) for accurate thermochemistry .

- Basis sets : 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for electronic excitations.

- Key outputs :

Validation : Compare computed IR frequencies with experimental data (e.g., C=O stretch at ~1680 cm⁻¹) .

Advanced: How to resolve contradictions between experimental and computational reactivity data?

Answer:

- Re-evaluate computational parameters : Test hybrid functionals (e.g., M06-2X) for better reaction barrier accuracy.

- Solvent effects : Include polarizable continuum models (PCM) in simulations to mimic THF/water environments.

- Mechanistic probes : Use deuterium labeling or kinetic isotope effects (KIE) to validate proposed pathways .

Basic: What in vitro assays are suitable for evaluating pharmacological potential?

Answer:

- Cytotoxicity : MTT assay (IC₅₀ determination in cancer cell lines).

- Enzyme inhibition : Fluorescence-based assays (e.g., protease inhibition).

- Molecular docking : AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .

Advanced: How to investigate biological target interactions using combined approaches?

Answer:

- Computational : Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to assess binding stability.

- Experimental : Surface plasmon resonance (SPR) for real-time binding kinetics.

- Mutagenesis : Ala-scanning to identify critical residues in target proteins .

Advanced: How to address solubility/stability challenges affecting bioactivity?

Answer:

- Co-solvents : Use cyclodextrins or DMSO ≤ 1% to enhance aqueous solubility.

- Prodrug design : Mask hydroxyl groups with acetyl/prodrug linkers.

- Stability studies : Monitor degradation via HPLC under varied pH/temperature .

Basic: What design of experiments (DOE) approaches optimize synthesis efficiency?

Answer:

- Factorial design : Vary catalyst loading (0.5–2.0 mol%), temperature (25–60°C), and solvent ratios.

- Response surface methodology (RSM) : Maximize yield while minimizing byproduct formation.

- Process analytical technology (PAT) : In-line FTIR to monitor reaction progression .

Advanced: How do structural analogs influence biological activity and synthetic feasibility?

Answer:

- Isosteric replacements : Replace thiophene with selenophene for altered π-stacking.

- SAR studies : Compare pivalamide vs. acetamide derivatives for metabolic stability.

- Case study : Fluorinated analogs (e.g., trifluoromethyl) enhance blood-brain barrier penetration .

Basic: What are best practices for ensuring reproducibility in synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。